molecular formula C15H21BrN2O B248118 N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B248118
M. Wt: 325.24 g/mol
InChI Key: GNWKHWLRRJFWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-bromo-3-methylbenzaldehyde with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-bromo-3-methylbenzaldehyde is reacted with piperidine in the presence of a base such as sodium hydroxide to form an intermediate.

    Step 2: The intermediate is then reacted with propionyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the effects of brominated phenyl compounds on biological systems.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methyl-phenyl)-3-chloro-benzamide
  • 4-Bromo-N-(4-bromo-3-methyl-phenyl)-benzamide
  • 4-Bromo-3-methyl-N-propylbenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of a brominated phenyl ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential as an intermediate in pharmaceutical synthesis further highlight its uniqueness.

Properties

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-11-13(5-6-14(12)16)17-15(19)7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19)

InChI Key

GNWKHWLRRJFWMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCCCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCCCC2)Br

Origin of Product

United States

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